Leukotriene B4 Leukotriene B4 Leukotriene B4 is a leukotriene composed of (6Z,8E,10E,14Z)-icosatetraenoic acid having (5S)- and (12R)-hydroxy substituents. It is a lipid mediator of inflammation that is generated from arachidonic acid via the 5-lipoxygenase pathway. It has a role as a human metabolite, a mouse metabolite, a plant metabolite and a vasoconstrictor agent. It is a dihydroxy monocarboxylic acid, a leukotriene, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is functionally related to an icosa-6,8,10,14-tetraenoic acid. It is a conjugate acid of a leukotriene B4(1-).
Leukotriene B4 has been used in trials studying the treatment of HIV Infections.
Leukotriene B4 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Leukotriene B4 is a natural product found in Homo sapiens with data available.
Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes.
leukotriene B4 is a metabolite found in or produced by Saccharomyces cerevisiae.
The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)
Brand Name: Vulcanchem
CAS No.: 71160-24-2
VCID: VC0532881
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
SMILES: CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

Leukotriene B4

CAS No.: 71160-24-2

Cat. No.: VC0532881

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leukotriene B4 - 71160-24-2

Specification

Description Leukotriene B4 is a leukotriene composed of (6Z,8E,10E,14Z)-icosatetraenoic acid having (5S)- and (12R)-hydroxy substituents. It is a lipid mediator of inflammation that is generated from arachidonic acid via the 5-lipoxygenase pathway. It has a role as a human metabolite, a mouse metabolite, a plant metabolite and a vasoconstrictor agent. It is a dihydroxy monocarboxylic acid, a leukotriene, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is functionally related to an icosa-6,8,10,14-tetraenoic acid. It is a conjugate acid of a leukotriene B4(1-).
Leukotriene B4 has been used in trials studying the treatment of HIV Infections.
Leukotriene B4 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Leukotriene B4 is a natural product found in Homo sapiens with data available.
Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes.
leukotriene B4 is a metabolite found in or produced by Saccharomyces cerevisiae.
The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)
CAS No. 71160-24-2
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
Standard InChI Key VNYSSYRCGWBHLG-AMOLWHMGSA-N
Isomeric SMILES CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
SMILES CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Canonical SMILES CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Appearance Solid powder

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